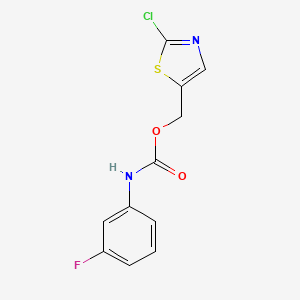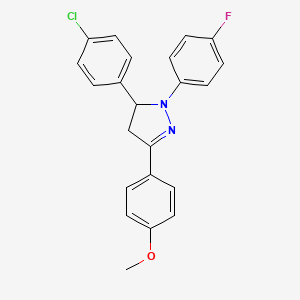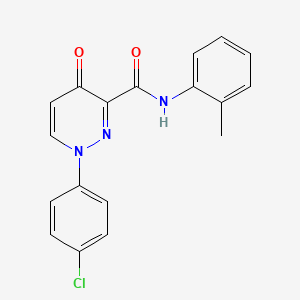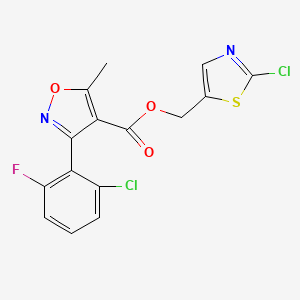![molecular formula C14H16ClN3S B3037541 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine CAS No. 478248-87-2](/img/structure/B3037541.png)
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine
描述
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine is a compound that features a thiazole ring, a piperazine ring, and a phenyl group. Thiazole rings are known for their aromaticity and biological activity, making them valuable in medicinal chemistry
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad range of biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets, leading to a wide range of effects . For instance, some thiazole derivatives have been found to inhibit tyrosine kinases , which are key enzymes in signal transduction pathways, regulating cellular functions such as growth, differentiation, and metabolism.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways . For instance, some thiazole derivatives have been found to exhibit antioxidant properties, suggesting that they may interact with pathways involved in oxidative stress .
Pharmacokinetics
Thiazole derivatives are generally known for their diverse biological activities, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Given the diverse biological activities associated with thiazole derivatives, it can be inferred that this compound may have a wide range of molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly influence the action and efficacy of many chemical compounds .
生化分析
Biochemical Properties
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states. Additionally, the piperazine ring can interact with neurotransmitter receptors, such as serotonin and dopamine receptors, potentially affecting neurotransmission and signaling pathways .
Cellular Effects
This compound has been shown to exert various effects on different cell types and cellular processes. In neuronal cells, it can influence cell signaling pathways by modulating the activity of neurotransmitter receptors, leading to changes in neurotransmitter release and synaptic plasticity . In immune cells, the compound can affect gene expression and cytokine production, potentially modulating immune responses . Furthermore, it has been observed to impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through its thiazole and piperazine rings . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound can inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, leading to increased levels of serotonin and dopamine . Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term studies have shown that the compound can have sustained effects on cellular function, such as prolonged modulation of neurotransmitter levels and gene expression . Its degradation products may also contribute to these effects, necessitating careful monitoring of the compound’s stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can exert beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At higher doses, it can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity . These findings highlight the importance of dose optimization in preclinical studies to ensure the compound’s safety and efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity . Additionally, it can affect metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . These interactions can result in changes in metabolite levels and energy production, influencing cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, such as those involving organic cation transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can vary, with higher concentrations observed in organs with high metabolic activity, such as the liver and brain .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . In the mitochondria, it can influence mitochondrial function and energy production by interacting with mitochondrial enzymes . In the nucleus, it can modulate gene expression by interacting with transcription factors and chromatin . These subcellular interactions contribute to the compound’s overall biological activity and effects on cellular function .
准备方法
The synthesis of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine typically involves the reaction of 2-chloro-1,3-thiazole with 4-phenylpiperazine under specific conditions. One common method includes the use of solvents like chloroform and reagents such as sulfuryl chloride . The reaction is carried out at controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro group on the thiazole ring can be substituted with other groups using nucleophilic substitution reactions.
科学研究应用
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it useful in studying enzyme interactions and cellular processes.
Industry: The compound can be used in the production of biocides, fungicides, and other industrial chemicals.
相似化合物的比较
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine can be compared with other thiazole-containing compounds such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
2-chloro-5-[(4-phenylpiperazin-1-yl)methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3S/c15-14-16-10-13(19-14)11-17-6-8-18(9-7-17)12-4-2-1-3-5-12/h1-5,10H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPHEYMHFHOUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=C(S2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201224948 | |
| Record name | 1-[(2-Chloro-5-thiazolyl)methyl]-4-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201224948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821668 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478248-87-2 | |
| Record name | 1-[(2-Chloro-5-thiazolyl)methyl]-4-phenylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478248-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2-Chloro-5-thiazolyl)methyl]-4-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201224948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetonitrile](/img/structure/B3037460.png)
![4-[(5-Chloropyridin-2-yl)amino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3037461.png)

![2-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3037466.png)
![2-[(4-Chlorophenyl)sulfanyl]-6-methyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3037468.png)

![4-[4-(3-Chlorophenyl)piperazino]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B3037470.png)

![2,3-dichloro-N-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]benzamide](/img/structure/B3037473.png)
![2,2-dimethyl-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}propanamide](/img/structure/B3037474.png)

![2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylene)malononitrile](/img/structure/B3037478.png)

